molecular formula C21H23F2N3O4 B12417532 Cdk9-IN-14

Cdk9-IN-14

Cat. No.: B12417532
M. Wt: 419.4 g/mol
InChI Key: KIRQDLPHJNLSDF-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk9-IN-14 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. Inhibiting cyclin-dependent kinase 9 has shown potential in treating various cancers, making this compound a promising compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

In Vitro Studies

Cdk9-IN-14 has demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving acute myeloid leukemia (AML) and multiple myeloma cells, this compound exhibited IC50 values below 10 nM, indicating potent inhibition of CDK9 activity . The compound effectively downregulates anti-apoptotic proteins such as Mcl-1 and c-Myc, leading to increased apoptosis in cancer cells.

In Vivo Studies

In animal models, this compound has shown promising results in inhibiting tumor growth. For instance, at a dosage of 50 mg/kg, it reduced tumor size by approximately 91.3% without adversely affecting the body weight of the subjects . These findings suggest that this compound is not only effective in vitro but also has significant potential for clinical application.

Combination Therapies

Recent studies suggest that combining this compound with other therapeutic agents may enhance its efficacy. For instance:

  • Synergistic Effects with Other Inhibitors : Combining Cdk9 inhibitors with drugs targeting upstream regulators (e.g., BRD4) or downstream effectors (e.g., MYC) has shown promising results in preclinical models .
  • Clinical Trials : Initial clinical trials involving combinations of this compound with conventional chemotherapy agents have indicated improved response rates in patients with high-grade lymphomas and other hematological malignancies .

Bladder Cancer

A study highlighted the prognostic role of CDK9 expression in bladder cancer. High levels of CDK9 correlated with poorer overall survival rates among patients. Inhibition using compounds like this compound could potentially reverse this trend by downregulating oncogenic pathways associated with CDK9 overexpression .

Prostate Cancer

This compound has been evaluated for its therapeutic potential in aggressive forms of prostate cancer. Preclinical models demonstrated that treatment led to significant tumor regression and downregulation of critical oncogenes involved in disease progression .

Mechanism of Action

Cdk9-IN-14 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the RNA polymerase II C-terminal domain, facilitating transcriptional elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to the downregulation of gene expression and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Cdk9-IN-14 is compared with other cyclin-dependent kinase 9 inhibitors, such as flavopiridol and toyocamycin. While all these compounds target cyclin-dependent kinase 9, this compound is unique in its selectivity and potency. It has shown better binding affinity and interaction with cyclin-dependent kinase 9 receptors compared to flavopiridol and toyocamycin .

List of Similar Compounds

  • Flavopiridol
  • Toyocamycin
  • Meriolins
  • XPW1

These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency .

Biological Activity

Cdk9-IN-14 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator in transcriptional control and a promising target in cancer therapy. This article explores the biological activity of this compound, summarizing its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of CDK9

CDK9 is part of the cyclin-dependent kinase family and plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. Dysregulation of CDK9 has been implicated in various cancers, especially those characterized by high expression of oncogenes such as MYC and MCL1. Inhibiting CDK9 can lead to reduced expression of these genes, making it a strategic target for cancer therapies.

This compound functions by binding to the ATP-binding site of CDK9, inhibiting its kinase activity. This inhibition results in:

  • Decreased phosphorylation of Ser2 on the CTD of RNA polymerase II.
  • Induction of cell cycle arrest in the G2/M phase.
  • Promotion of apoptosis in cancer cells.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound across various cancer models. The following table summarizes key findings from preclinical studies:

StudyCancer TypeModel UsedIC50 (nM)Observations
Triple-Negative Breast Cancer (TNBC)Cell lines (MDA-MB-468, MDA-MB-231)150 - 600Significant reduction in cell proliferation; G2/M arrest observed.
Acute Myeloid Leukemia (AML)Patient-derived xenografts100 - 300Induced apoptosis; reduced levels of MYC and MCL1 proteins.
Non-Small Cell Lung Cancer (NSCLC)In vivo mouse models50 - 200Tumor growth inhibition without toxicity to normal tissues.

Case Studies

  • Triple-Negative Breast Cancer : In a study involving multiple TNBC cell lines, this compound exhibited dose-dependent inhibition of cell growth, with an IC50 value as low as 150 nM for the most sensitive cell line (MDA-MB-453). The treatment led to significant G2/M phase arrest and apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .
  • Acute Myeloid Leukemia : this compound was tested on patient-derived xenografts from AML patients. The results indicated that the compound effectively reduced MYC and MCL1 expression levels, leading to enhanced apoptosis in leukemic cells .
  • Non-Small Cell Lung Cancer : In vivo studies demonstrated that administering this compound resulted in substantial tumor size reduction in mouse models without causing significant side effects, indicating its safety profile alongside efficacy .

Properties

Molecular Formula

C21H23F2N3O4

Molecular Weight

419.4 g/mol

IUPAC Name

(1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1

InChI Key

KIRQDLPHJNLSDF-GXTWGEPZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)[C@H]3CCC[C@H](C3)NC(=O)CO

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.